molecular formula C22H21N3O4 B2877158 3,5-dimorpholino-6H-anthra[1,9-cd]isoxazol-6-one CAS No. 145106-02-1

3,5-dimorpholino-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No. B2877158
CAS RN: 145106-02-1
M. Wt: 391.427
InChI Key: UMXMTWGHUQLTSA-UHFFFAOYSA-N
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Description

3,5-Dimorpholino-6H-anthra[1,9-cd]isoxazol-6-one is a chemical compound with the molecular formula C22H21N3O4 . Its molecular weight is 391.419845342636 .


Synthesis Analysis

The synthesis of 3,5-dimorpholino-6H-anthra[1,9-cd]isoxazol-6-one has been reported in the literature . The compound was identified as a hit through shape-based virtual screening and structure-based molecular modification . Two series of compounds were designed and synthesized, and their activity was confirmed through in vitro assays .


Molecular Structure Analysis

The molecular structure of 3,5-dimorpholino-6H-anthra[1,9-cd]isoxazol-6-one is based on a 6H-anthra[1,9-cd]isoxazol-6-one scaffold . The compound contains two morpholino groups at the 3 and 5 positions of the anthra[1,9-cd]isoxazol-6-one ring system .

Scientific Research Applications

Amination and Reactivity with Amines

Research has shown that derivatives of anthra[1,9-cd]isoxazol-6-one, such as 3,5-dihalo derivatives, can undergo amination reactions with primary and secondary amines. This process leads to the formation of amino derivatives through nucleophilic substitution reactions. The amination of these compounds, particularly in the presence of certain solvents like dimethylformamide (DMF), can result in reductive cleavage of the isoxazole ring, forming diverse anthraquinone derivatives. The choice of amine (e.g., morpholine, piperidine) influences the substitution pattern and the resulting chemical structure, demonstrating the compound's utility in synthetic organic chemistry for constructing complex molecules with potential biological activity (Gornbstaev et al., 1980).

Ring Opening Reactions

Nucleophilic attack on anthra[1,9-cd]isoxazol-6-ones leads to ring opening reactions, providing a pathway to substituted anthraquinones. This method offers a strategic approach to access anthraquinone derivatives that may have pharmaceutical relevance. The structure and nature of the substituents significantly influence the course of these reactions, showcasing the compound's versatility in organic synthesis and the potential to explore new chemical spaces for drug discovery (Sutter & Weis, 1982).

Interaction with Nucleophiles

The reaction of 5-chloroanthra[1,9-cd]-6-isoxazolone with pyridine bases illustrates the compound's ability to undergo nucleophilic substitution, leading to the formation of pyridinium salts. These reactions provide insights into the chemical behavior of anthra[1,9-cd]isoxazol-6-one derivatives and their potential applications in developing novel organic compounds with varied functional groups (Gornostaev et al., 1981).

properties

IUPAC Name

10,12-dimorpholin-4-yl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c26-21-14-3-1-2-4-15(14)22-19-18(21)16(24-5-9-27-10-6-24)13-17(20(19)23-29-22)25-7-11-28-12-8-25/h1-4,13H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXMTWGHUQLTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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